molecular formula C8H16Cl2N4O2 B2809544 methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride CAS No. 2155855-55-1

methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride

Cat. No.: B2809544
CAS No.: 2155855-55-1
M. Wt: 271.14
InChI Key: JYJKZDSARMFUDV-UHFFFAOYSA-N
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Description

methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the triazole derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The aminopropyl group may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl)acetate
  • Methyl 2-(4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl)acetate monohydrochloride
  • Methyl 2-(4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl)acetate trihydrochloride

Uniqueness

methyl 2-[4-(3-aminopropyl)-1H-1,2,3-triazol-1-yl]acetate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

methyl 2-[4-(3-aminopropyl)triazol-1-yl]acetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O2.2ClH/c1-14-8(13)6-12-5-7(10-11-12)3-2-4-9;;/h5H,2-4,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYJKZDSARMFUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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